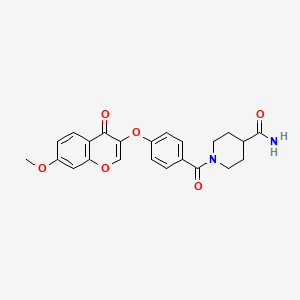

1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are commonly seen in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives is detailed in the first paper, where a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized . These compounds were designed to target acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The synthesis involved the introduction of various substituents at the benzamide moiety, which significantly affected the biological activity. The presence of bulky groups in the para position of the benzamide moiety led to an increase in anti-AChE activity, suggesting that similar synthetic strategies could be applied to the compound .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . This compound shares some structural features with the compound of interest, such as a substituted piperidine ring and a methoxy group. The study utilized X-ray crystallography and AM1 molecular orbital methods to determine the conformation of the molecule. The crystal structure revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety. This suggests that the compound of interest may also exhibit a planar aromatic system, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of the specific compound , the synthesis and structural analysis of related compounds suggest that the piperidine moiety and the substituted benzoyl group could be reactive sites. The piperidine nitrogen and the carbonyl groups in the benzoyl and carboxamide moieties could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures discussed in the papers. The presence of multiple hydrogen bond donors and acceptors, such as the carboxamide and sulfonyl groups, suggests that the compound would have significant solubility in polar solvents and could form hydrogen bonds in biological environments . The bulky substituents and the planar aromatic systems are likely to influence the lipophilicity of the compound, which is an important factor for its potential as a drug molecule .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing novel derivatives of chromene compounds, including efforts by Pouramiri, Tavakolinejad Kermani, and Khaleghi (2017), who developed a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a clean, metal-free reaction, demonstrating antibacterial activity against both Gram-negative and Gram-positive bacteria. The study emphasizes the potential of these derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).

Antioxidant and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as novel pharmaceuticals (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Molecular and Crystal Structure Analysis

The study by Reis et al. (2013) focused on the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing detailed insights into their molecular configurations. This research offers a foundational understanding of the structural properties that could influence the biological activity and material properties of these compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Fluorescence Properties in Solid State

Shi, Liang, and Zhang (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, revealing their excellent fluorescence properties in both ethanol solution and the solid state. This study suggests the potential application of these compounds in developing new fluorescent materials (Juan Shi, Yong Liang, Zunting Zhang, 2017).

Antiproliferative and Cytotoxic Activities

El Gaafary et al. (2021) explored the synthesis, characterization, and cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. This compound exhibited promising cytotoxic activities against various human cancer cell lines, highlighting its potential in cancer therapy research (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).

Propriétés

IUPAC Name |

1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYAEXPAAYXEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)

![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)

![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)